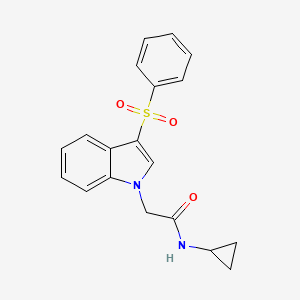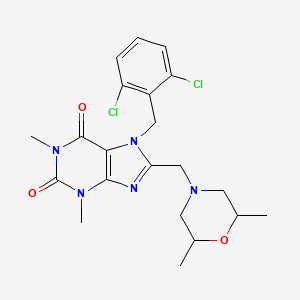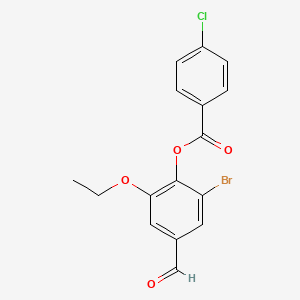![molecular formula C18H19Cl2NO4 B2985334 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 223686-72-4](/img/structure/B2985334.png)
2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an acetamide derivative with two phenyl rings attached. One phenyl ring has two methoxy groups (OCH3), and the other has two chloro groups (Cl) and is connected to the acetamide group through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group and the two phenyl rings with their respective substituents. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing chloro groups on the phenyl rings. These groups could direct electrophilic or nucleophilic attacks to specific positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the nonpolar phenyl rings could impact its solubility, melting point, and boiling point .Scientific Research Applications
Potential Pesticide Properties
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share a structural motif with 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, indicates potential applications as pesticides. These compounds have been characterized by X-ray powder diffraction, highlighting their structural attributes conducive to pesticide activities. Such studies suggest the broader utility of these chemical structures in developing effective pest management solutions (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).
Anticancer Applications
Another study synthesizes and analyzes the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a somewhat similar structure, demonstrating its anticancer activity through in silico modeling targeting the VEGFr receptor. This research underscores the potential of such compounds in anticancer drug development, suggesting a possible research trajectory for 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in oncology (G. Sharma et al., 2018).
Radiochemical Studies
The synthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides, involving compounds with similar chloroacetamide structures, has been explored for studies on metabolism and mode of action. Such radiochemical approaches could be applicable in researching the behavior and environmental fate of 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, providing insights into its stability, degradation, and potential environmental impacts (B. Latli, J. Casida, 1995).
Oxidative Radical Cyclization
A study involving Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes demonstrates advanced chemical synthesis techniques that could be applied to 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Such methodologies could unveil new pathways for synthesizing novel compounds with enhanced biological activity or stability (Shiho Chikaoka et al., 2003).
Environmental Degradation Studies
The study of organic intermediates in the degradation of related compounds, such as 2,4-dichlorophenoxyacetic acid, by advanced oxidation processes offers a model for understanding the environmental degradation of 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Identifying transient products and pathways can inform the development of strategies for mitigating environmental impact and optimizing the use of such compounds in agricultural or other applications (Yunfu. Sun, J. Pignatello, 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-15-6-3-12(9-17(15)24-2)7-8-21-18(22)11-25-16-10-13(19)4-5-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVORABWKFJYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(2-chloro-4-fluorobenzyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-3-oxopiperazine-1-carboxamide](/img/structure/B2985255.png)
![N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2985256.png)
![N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2985257.png)


![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)


![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)